4-Bromomethyl-6,7-methylenedioxycoumarin

Fluorescence labeling HPLC method development Carboxylic acid analysis

Researchers analyzing low-abundance carboxylic acids face sensitivity limits with traditional labels. BrMDC (CAS 97744-84-8) overcomes quenching in reversed-phase HPLC, enabling robust quantification where Br-Mmc fails. - Achieves <15 fmol/injection sensitivity for fatty acid profiling, crucial for biomarker studies. - Delivers a 10-fold LLOQ improvement for loxoprofen (0.01 µg/mL) vs. HPLC-UV/LC-MS. - Serves as a single, universal label for simultaneous NSAID analysis, reducing method development overhead. - Supplied as a key intermediate for PLA2 inhibitor synthesis, supporting analytical and medicinal workflows.

Molecular Formula C11H7BrO4
Molecular Weight 283.07 g/mol
CAS No. 97744-84-8
Cat. No. B1200708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-6,7-methylenedioxycoumarin
CAS97744-84-8
Synonyms4-bromomethyl-6,7-methylenedioxycoumarin
BrMDC
Molecular FormulaC11H7BrO4
Molecular Weight283.07 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CBr
InChIInChI=1S/C11H7BrO4/c12-4-6-1-11(13)16-8-3-10-9(2-7(6)8)14-5-15-10/h1-3H,4-5H2
InChIKeyNCAGFJSHHAMSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethyl-6,7-methylenedioxycoumarin for Carboxylic Acid Analysis


4-Bromomethyl-6,7-methylenedioxycoumarin (BrMDC; CAS 97744-84-8) is a coumarin derivative bearing a reactive 4-bromomethyl group and a 6,7-methylenedioxy substituent. It serves as a pre-column fluorescence labeling reagent for carboxylic acids, enabling their detection via high-performance liquid chromatography (HPLC) [1]. BrMDC exhibits strong fluorescence and is utilized for the analysis of fatty acids, non-steroidal anti-inflammatory drugs (NSAIDs), and other carboxyl-containing biomolecules in biological matrices [1][2].

BrMDC vs Generic Coumarin Labels


Coumarin-based fluorescent labels are not interchangeable. The 6,7-methylenedioxy substitution on BrMDC confers distinct photophysical properties that mitigate solvent-induced fluorescence quenching, a common pitfall with other coumarin derivatives in reversed-phase HPLC mobile phases [1]. Direct replacement with 4-bromomethyl-7-methoxycoumarin (Br-Mmc) or 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC) will result in lower signal-to-noise ratios and potentially elevated detection limits due to increased quenching [1][2]. For quantitative bioanalysis where sub-microgram per milliliter sensitivity is required, this performance gap is analytically significant.

BrMDC Performance Evidence vs Analogues


Reduced Fluorescence Quenching in Reversed-Phase HPLC

BrMDC derivatives exhibit the lowest fluorescence quenching among coumarin-based labeling reagents when analyzed in conventional mixed solvent systems (e.g., acetonitrile-water or methanol-water) [1]. This behavior is superior to that of two previously reported coumarin compounds, which serve as the comparator class [1].

Fluorescence labeling HPLC method development Carboxylic acid analysis

Sub-Femtomole Detection Limit for Fatty Acids

Using BrMDC as a pre-column derivatization agent for saturated aliphatic fatty acids, a detection limit of just below 15 fmol per injection was achieved at a signal-to-noise ratio of 3 [1]. This level of sensitivity is comparable to or exceeds that of alternative coumarin reagents like Br-Mmc and BrDMC [2].

Lipidomics Trace analysis Fluorescence detection

Loxoprofen Quantification in Human Plasma

A validated HPLC-fluorescence method using BrMDC for the determination of loxoprofen in human plasma achieved a quantitation limit of 0.01 µg/mL [1]. In contrast, alternative HPLC-UV or LC-MS methods for loxoprofen typically report lower limits of quantification (LLOQ) of 0.1 µg/mL or higher [2].

Pharmacokinetics Bioanalysis NSAID quantification

Simultaneous Analysis of Multiple NSAIDs in a Single HPLC Run

BrMDC was successfully applied to the simultaneous reversed-phase HPLC analysis of several acidic non-steroidal anti-inflammatory agents, demonstrating its versatility as a universal labeling reagent for carboxylic acid-containing pharmaceuticals [1]. This multi-analyte capability is not universally shared among coumarin derivatives and may require reagent-specific optimization.

Multi-analyte analysis Pharmaceutical analysis Method versatility

Highly Sensitive Reagent for Carboxylic Acid Analysis

BrMDC is explicitly listed alongside 4-bromomethyl-7-acetoxycoumarin and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC) as a highly sensitive reagent for carboxylic acids, with sensitivities comparable to other established labels like 1-bromoacetylpyrene and 9-anthryldiazomethane [1]. This inclusion in a curated set of top-tier reagents validates its performance in rigorous analytical applications.

Reagent selection Analytical chemistry Fluorogenic labeling

BrMDC Application Scenarios


Ultra-Trace Fatty Acid Profiling in Clinical Metabolomics

For studies requiring detection of low-abundance fatty acids in plasma or tissue extracts, BrMDC's sub-femtomole sensitivity (<15 fmol/injection) enables reliable quantification where other labels may fall below the noise floor [1]. This is critical for biomarker discovery and nutritional studies involving small-volume samples.

Sensitive Pharmacokinetic Analysis of NSAIDs in Human Plasma

BrMDC derivatization combined with HPLC-fluorescence achieves an LLOQ of 0.01 µg/mL for loxoprofen, a 10-fold improvement over standard HPLC-UV or LC-MS methods [2][3]. This enhanced sensitivity is essential for accurately determining pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2, particularly in late time-point samples where drug concentrations are low.

Streamlined Multi-Analyte Method Development for Acidic Drugs

Laboratories analyzing multiple carboxylic acid-containing pharmaceuticals can adopt BrMDC as a single, universal pre-column label. Its demonstrated ability to simultaneously derivatize and separate several NSAIDs in a single run reduces method development overhead and reagent inventory complexity [1].

PLA2 Inhibitor Research and Compound Screening

As a documented intermediate in the synthesis of coumarin-based PLA2 inhibitors [4], BrMDC can be procured not only as an analytical reagent but also as a key building block for medicinal chemistry programs targeting phospholipase A2-related pathologies. Its availability from commercial vendors supports both analytical and synthetic workflows.

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